molecular formula C9H15N3O B13160424 5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13160424
M. Wt: 181.23 g/mol
InChI Key: WDQFHDYSDHFCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining an oxadiazole ring with an isopropyl and pyrrolidinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically be optimized for yield and cost-effectiveness, employing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of partially or fully reduced oxadiazole compounds.

Scientific Research Applications

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring, differing in the presence of sulfur.

    5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxazole: Features an oxazole ring, differing in the position of the nitrogen atom.

Uniqueness

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties. Its combination of an oxadiazole ring with isopropyl and pyrrolidinyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-propan-2-yl-3-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,3-5H2,1-2H3

InChI Key

WDQFHDYSDHFCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.